molecular formula C51H68ClN3O13S B149675 Morphatropin CAS No. 138230-28-1

Morphatropin

Cat. No.: B149675
CAS No.: 138230-28-1
M. Wt: 998.6 g/mol
InChI Key: AHLMLXUOHMWIFY-BJWPBXOKSA-N
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Description

Morphatropin is a synthetic compound known for its potent analgesic properties. It is structurally related to morphine and is used primarily in the management of severe pain. This compound acts on the central nervous system to provide pain relief and is often utilized in clinical settings where other analgesics may not be effective.

Preparation Methods

Synthetic Routes and Reaction Conditions: Morphatropin is synthesized through a multi-step chemical process. The synthesis begins with the extraction of thebaine from opium poppy. Thebaine is then subjected to a series of chemical reactions, including oxidation, reduction, and methylation, to produce this compound. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the chemical transformations.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Industrial production also incorporates advanced purification techniques such as chromatography and crystallization to remove impurities and achieve the desired chemical composition.

Chemical Reactions Analysis

Types of Reactions: Morphatropin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying pharmacological properties.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other chemical groups, altering its activity and solubility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified pharmacological profiles. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Morphatropin has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.

    Biology: this compound is utilized in research on pain pathways and the development of new analgesics.

    Medicine: It serves as a model compound for the development of new pain management therapies.

    Industry: this compound is used in the pharmaceutical industry for the production of pain relief medications.

Mechanism of Action

Morphatropin exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesia. Upon binding, this compound activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, resulting in decreased neuronal excitability and pain transmission.

Comparison with Similar Compounds

  • Morphine
  • Codeine
  • Oxycodone
  • Hydromorphone
  • Fentanyl

Morphatropin’s unique structural features and high potency make it a valuable compound in pain management and scientific research.

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;2-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]propaneperoxoic acid;sulfuric acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.2C17H23NO3.ClH.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;2*1-11(17(19)21-20)12-4-3-5-13(8-12)14-9-15-6-7-16(10-14)18(15)2;;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;2*3-5,8,11,14-16,20H,6-7,9-10H2,1-2H3;1H;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLMLXUOHMWIFY-BJWPBXOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H68ClN3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

998.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138230-28-1
Record name Atropine mixture with morphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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